molecular formula C12H25NO2 B13634234 Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate

Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13634234
M. Wt: 215.33 g/mol
InChI Key: POJOFZKIWCCJAO-JTQLQIEISA-N
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Description

Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methylhexanoate backbone. It is often used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate typically involves the esterification of (S)-3-(aminomethyl)-5-methylhexanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters compared to traditional batch processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form primary amines or alcohols depending on the reducing agent used.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active (S)-3-(aminomethyl)-5-methylhexanoic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Tert-butyl (S)-3-(aminomethyl)-5-methylpentanoate
  • Tert-butyl (S)-3-(aminomethyl)-5-methylheptanoate
  • Tert-butyl (S)-3-(aminomethyl)-5-methylbutanoate

Comparison: Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific chain length and the presence of both the tert-butyl and aminomethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1

InChI Key

POJOFZKIWCCJAO-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)CN

Origin of Product

United States

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